

Onametostat: Application Notes and Protocols for Laboratory Use

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For Researchers, Scientists, and Drug Development Professionals

Application Notes Product Information

Onametostat (also known as JNJ-64619178) is a potent, selective, and orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] It exhibits a pseudo-irreversible binding mode, targeting both the S-adenosylmethionine (SAM) and substrate-binding pockets of the PRMT5/MEP50 complex.[2][3] This leads to sustained inhibition of its methyltransferase activity.

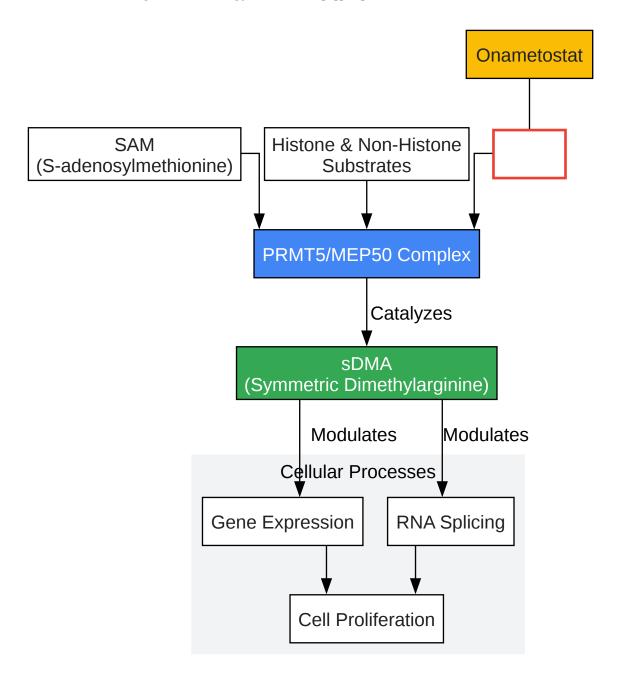
Table 1: Chemical and Physical Properties of Onametostat

Property	Value	Reference
Molecular Formula	C22H23BrN6O2	[1][4]
Molecular Weight	483.36 g/mol	[5][6]
CAS Number	2086772-26-9	[2][7]
Appearance	Solid powder	[5]
IC50	0.14 nM (for PRMT5-MEP50 complex)	[2][5][8]



Mechanism of Action

Onametostat functions by inhibiting PRMT5, a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][7] PRMT5 is a critical regulator of various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][9] By blocking PRMT5, Onametostat prevents the methylation of substrates like histones H2A, H3, and H4, as well as spliceosomal proteins (e.g., SMD1/3).[1] [8] This modulation of gene expression can suppress the proliferation of cancer cells, making PRMT5 an attractive target in oncology research.[1][10]





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Caption: **Onametostat** inhibits the PRMT5/MEP50 complex, blocking symmetric dimethylarginine (sDMA) formation.

Protocols Solubility and Storage

Proper handling and storage of **Onametostat** are crucial to maintain its stability and activity. It is important to note that dimethyl sulfoxide (DMSO) is hygroscopic and absorbing moisture can significantly reduce the solubility of the compound.[2][5]

Table 2: Solubility of **Onametostat**

Solvent	Solubility	Notes	Reference
DMSO	≥ 97 mg/mL (≥ 200 mM)	Use of fresh, anhydrous DMSO is recommended. Ultrasonic treatment may be needed.	[2][5][7]
Ethanol	≥ 4.1 mg/mL	Requires ultrasonic treatment to dissolve.	[7]
Water	Insoluble	[2][7]	

Table 3: Recommended Storage Conditions



Form	Storage Temperature	Duration	Notes	Reference
Solid Powder	-20°C	3 years	[5][6][7]	
4°C	2 years	[6]		_
Stock Solution (in DMSO)	-80°C	6 months - 1 year	Aliquot to avoid repeated freeze-thaw cycles.	[5][6]
-20°C	1 month	[5][6]		

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

- Onametostat powder
- Anhydrous, cell culture-grade DMSO
- Sterile, conical-bottom polypropylene tubes
- · Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- Equilibrate the **Onametostat** vial to room temperature before opening.
- Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from a 5 mg vial of **Onametostat** (MW: 483.36 g/mol):
 - Volume (L) = (Mass (g) / Molecular Weight (g/mol)) / Molarity (mol/L)

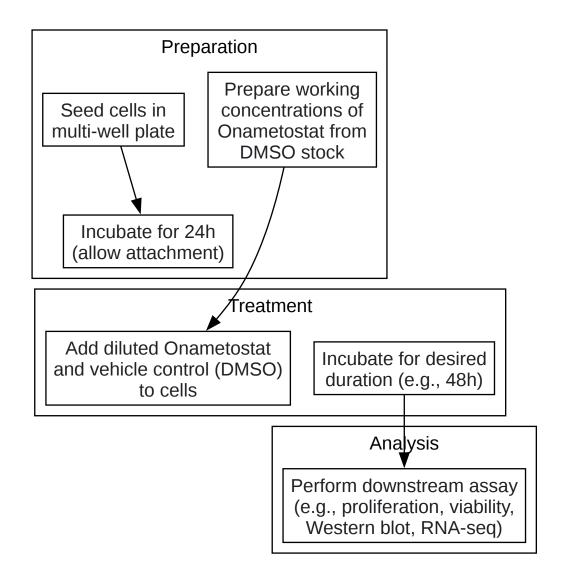


- Volume (L) = (0.005 g / 483.36 g/mol) / 0.010 mol/L = 0.001034 L = 1.034 mL
- Add the calculated volume of DMSO to the vial of **Onametostat** powder.
- Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
- Visually inspect the solution to ensure there are no visible particulates.
- Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage or -20°C for short-term storage as specified in Table 3.

Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for treating cultured cells with **Onametostat**.





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References

- 1. Onametostat | C22H23BrN6O2 | CID 126637809 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]



- 3. onametostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Onametostat, a PfPRMT5 inhibitor, exhibits antimalarial activity to Plasmodium falciparum
 PMC [pmc.ncbi.nlm.nih.gov]
- 10. onametostat (JNJ-64619178) News LARVOL Sigma [sigma.larvol.com]
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